ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a thioether-linked 2-phenylindole moiety. The indole ring system is known for its biological relevance in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer and neurodegenerative diseases . The thioacetyl-piperazine scaffold enhances metabolic stability and modulates solubility, making it a versatile intermediate for drug discovery .
Properties
IUPAC Name |
ethyl 4-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-2-29-23(28)26-14-12-25(13-15-26)20(27)16-30-22-18-10-6-7-11-19(18)24-21(22)17-8-4-3-5-9-17/h3-11,24H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCUSATSMBBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The thioacetyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent . The final step involves the coupling of the indole derivative with piperazine-1-carboxylate under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The thioacetyl group can be reduced to a thiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The exact mechanism of action of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate depends on its specific biological target. Generally, compounds with an indole moiety can interact with various receptors and enzymes due to their structural similarity to tryptophan and serotonin. The thioacetyl group may enhance binding affinity or selectivity towards certain targets .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Physicochemical Properties
Biological Activity
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, an indole moiety, and a thioether linkage, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Target Enzymes and Pathways:
- RNA-dependent RNA Polymerase (RdRp) : The compound has been shown to inhibit RdRp, a crucial enzyme in the replication of several viruses, including SARS-CoV-2 and Influenza A virus. This inhibition leads to a significant reduction in viral replication by decreasing viral RNA synthesis.
- Monoamine Oxidase (MAO) Inhibition : Some derivatives related to this compound have displayed inhibitory activity against MAO-A, which is important for the metabolism of neurotransmitters and has implications in treating depression and other neurological disorders .
Antiviral Activity
Research indicates that compounds with similar structures can effectively inhibit viral replication. For instance, studies have shown that indole derivatives can significantly reduce viral load in infected cells by targeting viral polymerases .
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. Compounds structurally related to this compound have been evaluated for cytotoxicity against various cancer cell lines. Notably, the presence of the indole structure enhances the compound's ability to induce apoptosis in cancer cells .
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of related compounds, it was found that the indole-thioether linkage significantly contributed to the inhibition of RdRp activity. The results demonstrated a dose-dependent response with IC50 values indicating effective antiviral activity at low concentrations.
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of indole derivatives on human cancer cell lines. The results showed that compounds with similar structures exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
